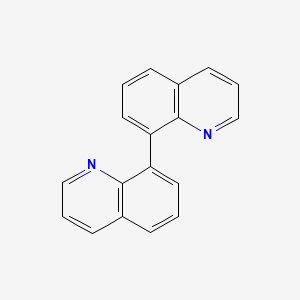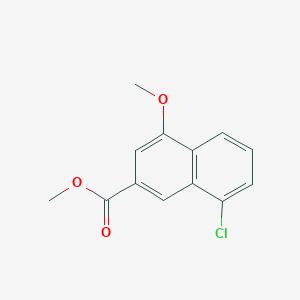
9-(4-Methoxyphenyl)-9h-purine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Methoxyphenyl)-9h-purine-2,6-diamine is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a methoxyphenyl group attached to the purine ring, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-9h-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and 2,6-dichloropurine.
Nucleophilic Substitution: The 4-methoxyaniline undergoes nucleophilic substitution with 2,6-dichloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
9-(4-Methoxyphenyl)-9h-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 9-(4-Hydroxyphenyl)-9h-purine-2,6-diamine.
Reduction: Formation of 9-(4-Aminophenyl)-9h-purine-2,6-diamine.
Substitution: Formation of various substituted purine derivatives depending on the electrophile used.
科学的研究の応用
9-(4-Methoxyphenyl)-9h-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active purines.
Industry: Used in the development of materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 9-(4-Methoxyphenyl)-9h-purine-2,6-diamine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to purine receptors or enzymes that utilize purine substrates.
Pathways Involved: The compound may inhibit or activate specific signaling pathways depending on its binding affinity and the nature of the target.
類似化合物との比較
Similar Compounds
- 9-(4-Hydroxyphenyl)-9h-purine-2,6-diamine
- 9-(4-Aminophenyl)-9h-purine-2,6-diamine
- 9-(4-Methylphenyl)-9h-purine-2,6-diamine
Uniqueness
- Structural Features : The presence of the methoxy group in 9-(4-Methoxyphenyl)-9h-purine-2,6-diamine can influence its electronic properties and reactivity compared to similar compounds.
- Biological Activity : The methoxy group can also affect the compound’s binding affinity to biological targets, potentially leading to unique biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
49753-42-6 |
|---|---|
分子式 |
C12H12N6O |
分子量 |
256.26 g/mol |
IUPAC名 |
9-(4-methoxyphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C12H12N6O/c1-19-8-4-2-7(3-5-8)18-6-15-9-10(13)16-12(14)17-11(9)18/h2-6H,1H3,(H4,13,14,16,17) |
InChIキー |
QJNZHIBMALXZSJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)


![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)





![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)
